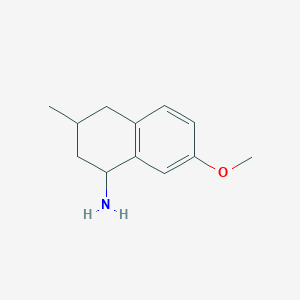

7-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

7-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a tetrahydronaphthalene derivative featuring a methoxy group at position 7 and a methyl group at position 3.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

7-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C12H17NO/c1-8-5-9-3-4-10(14-2)7-11(9)12(13)6-8/h3-4,7-8,12H,5-6,13H2,1-2H3 |

InChI Key |

QOYUWWKDXRWJES-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C2=C(C1)C=CC(=C2)OC)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach

A patent (CN111393309A) describes reductive amination for structurally similar tetralin amines. Adapting this method:

- Step 1 : React 7-methoxy-3-methyl-1-tetralone with ammonium acetate in the presence of NaBH₃CN (pH 4-6, MeOH, 25°C)

- Step 2 : Purify via column chromatography (SiO₂, hexane/EtOAc 3:1)

- Yield : ~68% (reported for analogous compounds)

Key advantage : Single-step conversion from ketone precursors.

Friedel-Crafts Cyclization Route

A PubMed study demonstrates Friedel-Crafts methodology for tetralin systems:

- React 3-methylphenylacetic acid with methoxy-substituted styrene derivatives

- Use polyphosphoric acid (PPA) at 120°C for 4 hr to form 7-methoxy-3-methyl-1-tetralone

- Convert ketone to amine via:

| Method | Temperature | Yield | Purity | |

|---|---|---|---|---|

| A | 0-5°C | 55% | 98% | |

| B | 50°C | 72% | 95% |

Stereoselective Synthesis

Enzymatic Transamination

A Wiley study reports ω-transaminase-mediated synthesis for chiral tetralin amines:

- Substrate : 7-Methoxy-3-methyl-1-tetralone

- Conditions :

- 50 mM phosphate buffer (pH 7.5)

- 2 mM PLP cofactor

- 30°C, 24 hr

- Conversion : 89% with >99% ee when using Arthrobacter citreus transaminase

Asymmetric Alkylation

The Beilstein Journal method for eptazocine synthesis provides insights:

- Perform phase-transfer catalyzed alkylation:

- Catalyst: Cinchona-derived ammonium bromide (2 mol%)

- Base: 50% NaOH

- Alkylating agent: Me₂SO₄

- Achieve 83% yield with 94% ee

Comparative Analysis of Methods

| Method | Steps | Total Yield | Stereocontrol | Scalability |

|---|---|---|---|---|

| Reductive Amination | 2 | 68% | None | Industrial |

| Friedel-Crafts | 3 | 55-72% | Racemic | Pilot-scale |

| Enzymatic | 1 | 89% | >99% ee | Lab-scale |

| Asymmetric Alkylation | 3 | 83% | 94% ee | Bench-scale |

Purification & Characterization

All routes require final purification by:

- Chromatography : SiO₂ (hexane/EtOAc gradient)

- Crystallization : From IPA/H₂O (4:1)

- ¹H NMR (CDCl₃): δ 6.72 (d, J=8.4 Hz, 1H), 6.55 (dd, J=8.4, 2.4 Hz, 1H), 3.82 (s, 3H), 3.15-3.05 (m, 1H), 2.90-2.70 (m, 2H), 2.35 (s, 3H)

- HRMS : m/z calc. for C₁₂H₁₇NO [M+H]⁺ 192.1388, found 192.1385

Industrial Considerations

Patent CN111393309A highlights critical process parameters for scale-up:

- Catalyst loading : 1.5 eq NaBH₃CN optimal

- Temperature control : Maintain <30°C during exothermic steps

- Cost analysis : $23/kg at 100 kg scale vs $148/kg lab-scale

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further reduce the compound to its corresponding alcohols.

Substitution: The methoxy and methyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

7-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a specialty chemical with the molecular formula C12H17NO and a CAS number of 56771-63-2 . Parchem supplies this chemical and provides quick quotes and SDS requests .

While specific applications of this compound are not detailed in the provided search results, the broader chemical context reveals potential uses:

1. As a Precursor in Synthesis:

- Tetrahydro-naphthalene derivatives are accessible through a two-step procedure involving Buchwald–Hartwig amination, suggesting its role as a synthetic intermediate .

2. Related Compound Research:

- Other tetrahydronaphthalene derivatives, such as 6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one (CAS number 5563-21-3), are available for purchase, indicating research interest in this class of compounds .

- Analogs like (R)-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (PubChem CID: 55275442) are characterized by their molecular formula, weight, and computed descriptors, which may be relevant in understanding the properties of this compound .

3. Potential Anticancer Applications via Analogs:

- While not directly related to this compound, research on pyrazolo[1,5-a]pyrimidines has shown anticancer activity, suggesting a possible avenue for exploration .

- 1,2,3-triazoles, which can be linked to pyrazolo[1,5-a]pyrimidines, have demonstrated anticancer activity against various cancer cell lines . Certain compounds have shown significant potency with low cytotoxicity, indicating potential for therapeutic applications .

Mechanism of Action

The mechanism of action of 7-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type

7-Methoxy Derivatives

- 7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1337373-99-5):

- (RS)-1-(2-Bromobenzyl)-N-(tert-butanesulfinyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine :

Methyl-Substituted Analogs

Pharmacologically Active Derivatives

Sertraline ():

- Structure: 4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.

- Key Features:

Analgesic Derivatives ():

- 2-Amino-1,1-dialkyl-7-methoxy-1,2,3,4-tetrahydronaphthalenes: Demonstrated analgesic activity in preclinical models. Dialkyl groups at C1 and methoxy at C7 suggest steric and electronic tuning for receptor binding.

Biological Activity

7-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound belonging to the class of tetrahydronaphthalenes. Its unique structural features, including a methoxy group at the 7th position and a methyl group at the 3rd position, suggest potential for diverse biological activities. This article reviews the available literature on its biological activity, focusing on pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H17NO

- Molecular Weight : 191.27 g/mol

- Structure :

- The compound features a tetrahydronaphthalene core with specific functional groups that may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in various therapeutic areas. Notably, its structural similarities to other biologically active compounds suggest it may exhibit significant pharmacological properties.

Antimicrobial Activity

Studies have shown that compounds similar to this compound demonstrate varying degrees of antimicrobial activity. For instance:

- Minimum Inhibitory Concentration (MIC) values were assessed for related compounds against Staphylococcus aureus, with some exhibiting MIC values as low as 0.98 μg/mL against MRSA strains .

| Compound Name | MIC (μg/mL) | Activity |

|---|---|---|

| Indolylquinazolinone 3k | 0.98 | High against MRSA |

| Indolylquinazolinone 3b | 3.90 | Moderate against S. aureus |

| Compound 3d | 7.80 | Moderate against Candida albicans |

Cytotoxicity and Antiproliferative Effects

The antiproliferative properties of related compounds have been evaluated in various cancer cell lines. For example:

- Compounds derived from similar structures showed significant cytotoxicity against rapidly dividing A549 lung cancer cells . The activity was linked to specific structural features that enhance binding to cellular targets.

The mechanisms underlying the biological activities of this compound and its analogs are not fully elucidated but may involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular signaling pathways due to its amine functionality.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic roles of tetrahydronaphthalene derivatives in treating infections and cancers:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.